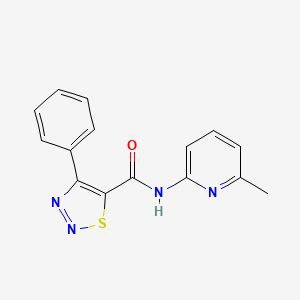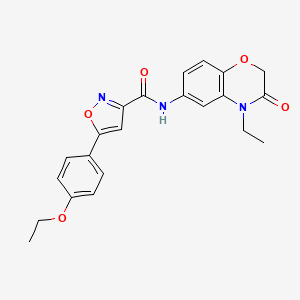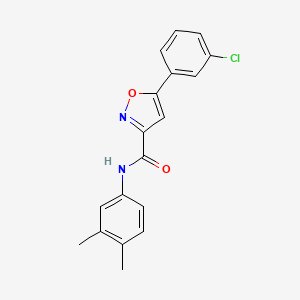
6-(4-chlorophenyl)-N-(4-pyridinylmethyl)-3-pyridazinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step chemical reactions, utilizing specific reagents and conditions to introduce various substituents onto the pyridazine ring. For instance, facile synthesis techniques utilizing Buchwald protocols have been reported for generating 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, highlighting the synthetic tractability of pyridazine scaffolds (Wlochal & Bailey, 2015).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common methods for analyzing the molecular structures of pyridazine derivatives, offering insights into their conformations and electronic properties. Studies have elucidated the crystal structures of various pyridazine derivatives, providing detailed analyses of their molecular geometries and intermolecular interactions (Hamid Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo a range of chemical reactions, including nucleophilic substitution , cyclocondensation , and halogenation , to generate a diverse array of functionalized molecules with potential biological activities. The reactivity of these compounds is influenced by their electronic structures and the presence of functional groups that can participate in chemical transformations (Gaby et al., 2003).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are determined by the compound's molecular structure, specifically the nature and position of substituents on the pyridazine ring, which can affect its interaction with solvents and its overall physicochemical profile.
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including their acid-base behavior , electrophilic and nucleophilic reactivity , and redox characteristics , are central to their utility in chemical synthesis and pharmaceutical applications. The electronic nature of the pyridazine ring and attached substituents significantly influences these properties, affecting the compound's reactivity and potential as a pharmacophore.
For further detailed exploration of the synthesis, molecular structure, chemical reactions, and properties of pyridazine derivatives and related compounds, the cited literature provides comprehensive insights into their chemistry and application potential:
- Facile synthesis and characterization : (Wlochal & Bailey, 2015)
- Molecular structure and DFT analysis : (Hamid Sallam et al., 2021)
- Chemical reactions and novel syntheses : (Gaby et al., 2003)
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-14-3-1-13(2-4-14)15-5-6-16(21-20-15)19-11-12-7-9-18-10-8-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGIZYEHICKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-benzyl-1-piperidinyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512055.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4512072.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4512102.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4512106.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4512109.png)
![N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512119.png)

![N-(4-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea](/img/structure/B4512130.png)
![N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4512139.png)
![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4512143.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B4512145.png)